

Unveiling the Efficacy of LY2119620: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	LY2119620	
Cat. No.:	B15620670	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **LY2119620**'s performance against other alternatives, supported by experimental data. Discover its mechanism of action, efficacy in various cell systems, and detailed experimental protocols to assess its potential in your research.

LY2119620 is a positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1] Unlike orthosteric agonists that directly activate the receptor at the primary binding site, LY2119620 binds to a distinct, spatially separate allosteric site on the receptor.[2] This binding induces a conformational change in the receptor, which in turn enhances the binding affinity and/or signaling efficacy of the endogenous neurotransmitter, acetylcholine, as well as other orthosteric agonists.[2][3] This mechanism of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to traditional agonists.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of **LY2119620** in comparison to other relevant compounds. The data is compiled from various in vitro studies and highlights the potency and cooperative effects of **LY2119620**.

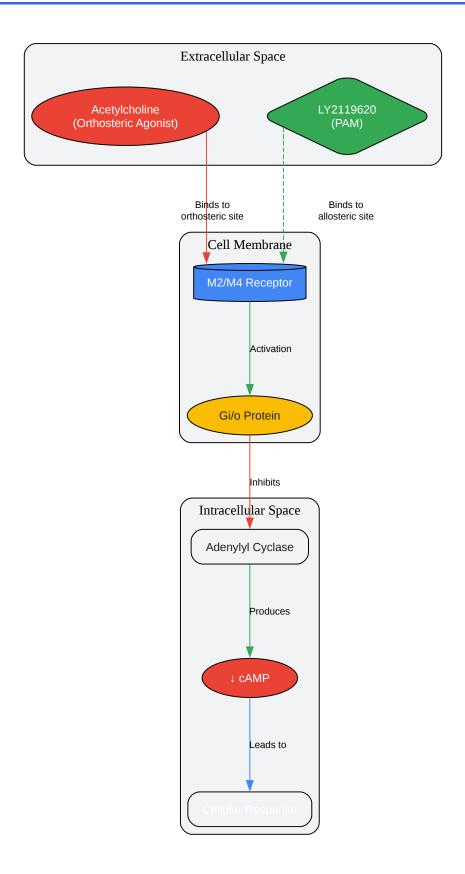


Compoun d	Receptor Target	Assay Type	Paramete r	Value	Cell System	Referenc e
LY2119620	M2 mAChR	[³⁵S]GTPγ S Binding	EC₅₀ (as agonist)	Low potency	Sf9 insect cells	[3]
LY2119620	M2 mAChR	[³⁵ S]GTPy S Binding	Cooperativi ty with Iperoxo	Strong positive	Sf9 insect cells	[3]
LY2119620	M4 mAChR	[³⁵ S]GTPy S Binding	Cooperativi ty with Oxotremori ne M	Largest cooperativit y observed	CHO cells	[1]
LY2119620	M2 & M4 mAChR	Functional Assay	Cooperativi ty factor (α) with ACh	M2: 19.5, M4: 79.4	Not specified	
LY2033298	M2 mAChR	Radioligan d Binding	Pharmacol ogical properties	Similar to LY2119620	Sf9 insect cells	[3]

Signaling Pathway and Mechanism of Action

LY2119620 modulates the signaling of M2 and M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an orthosteric agonist like acetylcholine, these receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. **LY2119620**, by binding to an extracellular vestibule of the receptor, enhances the ability of the orthosteric agonist to activate this downstream signaling cascade.[3]









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References

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- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors PMC [pmc.ncbi.nlm.nih.gov]
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